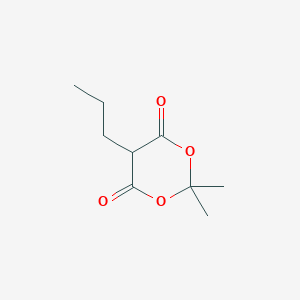
4-Hydroxy-6-methylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methylbenz(a)anthracene is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the benz(a)anthracene framework. Its molecular formula is C19H14O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylbenz(a)anthracene typically involves the hydroxylation and methylation of benz(a)anthracene. One common method includes the use of Friedel-Crafts alkylation followed by hydroxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-6-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or convert existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can remove oxygen-containing groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring .
Applications De Recherche Scientifique
4-Hydroxy-6-methylbenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Its derivatives are studied for their interactions with biological macromolecules, such as DNA, due to their planar structure which allows intercalation.
Medicine: Some derivatives exhibit anticancer properties and are investigated for their potential therapeutic uses.
Industry: It finds applications in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methylbenz(a)anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or apoptosis. The hydroxyl group enhances its reactivity, allowing it to form adducts with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, lacking the hydroxyl and methyl groups.
6-Methylbenz(a)anthracene: Similar structure but without the hydroxyl group.
4-Hydroxybenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness: 4-Hydroxy-6-methylbenz(a)anthracene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
78996-87-9 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
6-methylbenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C19H14O/c1-12-9-18-15(7-4-8-19(18)20)17-11-14-6-3-2-5-13(14)10-16(12)17/h2-11,20H,1H3 |
Clé InChI |
OFTOPIBLHIACCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2O)C3=CC4=CC=CC=C4C=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



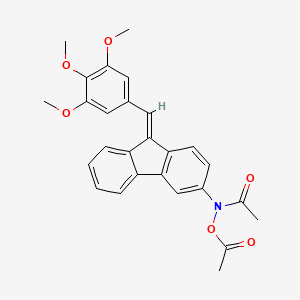

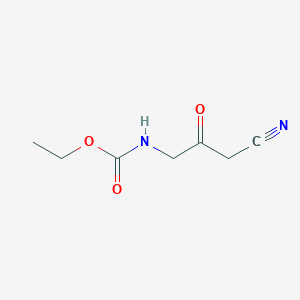
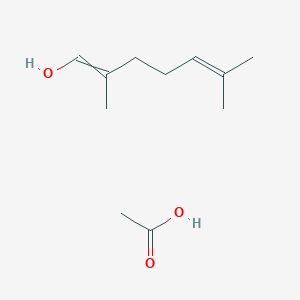
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

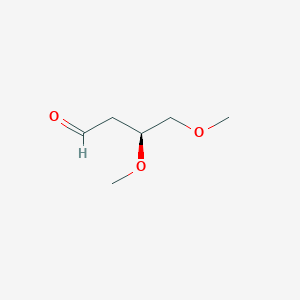
![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)

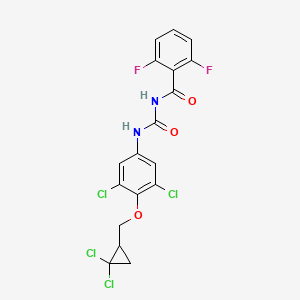
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)
